![molecular formula C33H29ClN4O4 B2438729 N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 866344-47-0](/img/no-structure.png)
N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a molecular formula of C30H31ClN4O4 . It is used only for research and development purposes under the supervision of a technically qualified individual .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:Cc1ccc(cc1)n2c(=O)c3c(c4ccccc4o3)n(c2=O)CC(=O)NCc5ccccc5Cl . This notation provides a text-based representation of the compound’s structure, including the arrangement of atoms and the bonds between them.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Compound Development
Research on quinazoline derivatives, including compounds with similar complex structures, has focused on their synthesis for potential therapeutic applications. For instance, studies on quinazoline chemistry have revealed methods for the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, providing insights into the molecular structure and potential modifications for enhanced biological activity (Gromachevskaya et al., 2017).
Antimicrobial Applications
Compounds with quinazoline structures have been evaluated for their antimicrobial activities. For example, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities have shown that certain derivatives possess good activity against standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).
Antitumor and Cytotoxic Activities
The cytotoxic activities of quinazoline and its derivatives have been a significant area of research, with several studies demonstrating their potential in cancer therapy. For instance, research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives has explored their cytotoxic activity, revealing that some derivatives exhibit substantial growth delays against in vivo tumors, indicating their promise as antitumor agents (Bu et al., 2001).
Anticonvulsant Activity
Quinazolinone derivatives have been designed and evaluated for anticonvulsant activity. Research has shown that incorporating specific structural features into quinazolin-4(3H)-ones can improve their bioavailability and anticonvulsant activity, offering new avenues for epilepsy treatment and related conditions (Noureldin et al., 2017).
Safety and Hazards
Eigenschaften
CAS-Nummer |
866344-47-0 |
|---|---|
Produktname |
N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Molekularformel |
C33H29ClN4O4 |
Molekulargewicht |
581.07 |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C33H29ClN4O4/c1-20-8-12-25(13-9-20)38-32(41)26-14-11-23(31(40)35-18-24-6-4-5-7-27(24)34)17-29(26)37(33(38)42)19-30(39)36-28-15-10-21(2)16-22(28)3/h4-17H,18-19H2,1-3H3,(H,35,40)(H,36,39) |
InChI-Schlüssel |
IMAIMUIUWLQLFT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)N(C2=O)CC(=O)NC5=C(C=C(C=C5)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438646.png)

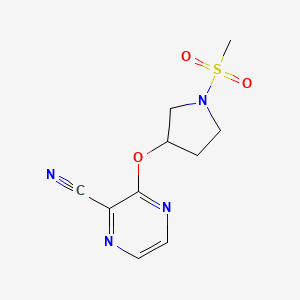
![methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2438650.png)
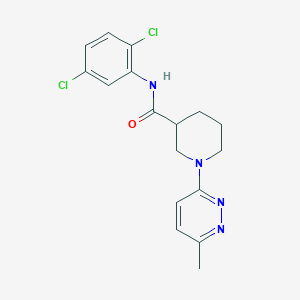
![1-Piperidin-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2438653.png)
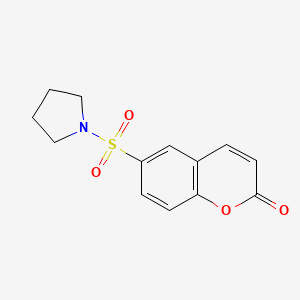

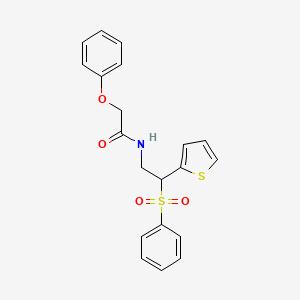
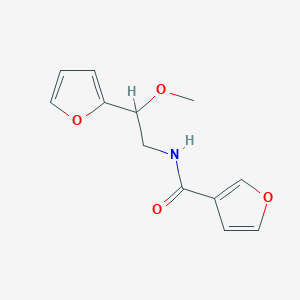
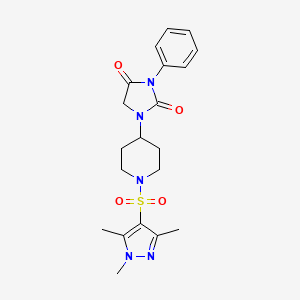
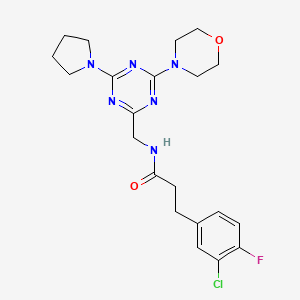
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2438662.png)
